Dihydrodigoxin

Descripción

Propiedades

Número CAS |

5297-10-9 |

|---|---|

Fórmula molecular |

C41H66O14 |

Peso molecular |

783.0 g/mol |

Nombre IUPAC |

(4R)-4-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one |

InChI |

InChI=1S/C41H66O14/c1-19-36(47)28(42)15-34(50-19)54-38-21(3)52-35(17-30(38)44)55-37-20(2)51-33(16-29(37)43)53-24-8-10-39(4)23(13-24)6-7-26-27(39)14-31(45)40(5)25(9-11-41(26,40)48)22-12-32(46)49-18-22/h19-31,33-38,42-45,47-48H,6-18H2,1-5H3/t19-,20-,21-,22+,23-,24+,25-,26-,27+,28+,29+,30+,31-,33+,34+,35+,36-,37-,38-,39+,40+,41+/m1/s1 |

Clave InChI |

QYVJGQUFXQMOOE-STPZNEFBSA-N |

SMILES canónico |

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8CC(=O)OC8)O)C)O)C)C)C)O)O |

Otros números CAS |

5297-10-9 |

Sinónimos |

(3β,5β,12β)-3-[(O-2,6-Dideoxy-β-D-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-D-ribo-hexopyranosyl)oxy]-12,14-dihydroxy-cardanolide |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereoisomerism of Dihydrodigoxin

For Researchers, Scientists, and Drug Development Professionals

Abstract

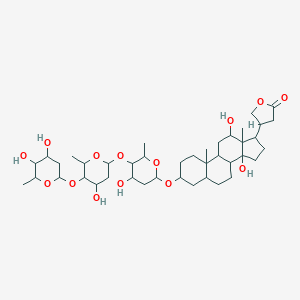

Dihydrodigoxin, a primary cardioinactive metabolite of the widely used cardiac glycoside digoxin (B3395198), presents a compelling case study in stereoisomerism and its impact on biological activity. Formed by the reduction of the α,β-unsaturated lactone ring of digoxin, this transformation introduces a new chiral center, giving rise to two distinct stereoisomers: (20R)-dihydrodigoxin and (20S)-dihydrodigoxin. This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, and analytical methodologies for this compound. It includes a detailed summary of its physicochemical properties, experimental protocols for its formation and separation, and a structural elucidation based on spectroscopic data. This document is intended to serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and drug metabolism.

Chemical Structure and Stereoisomerism

This compound is the product of the saturation of the C20-C22 double bond in the five-membered lactone ring of digoxin. This reduction eliminates the electrophilic character of the lactone ring, which is crucial for the cardiotonic activity of digoxin, thus rendering this compound largely inactive.[1] The molecular formula of this compound is C41H66O14, and it has a molecular weight of approximately 782.95 g/mol .[2]

The reduction of the double bond creates a new stereocenter at the C20 position, leading to the formation of two epimers: (20R)-dihydrodigoxin and (20S)-dihydrodigoxin. These stereoisomers, while possessing the same chemical formula and connectivity, differ in the three-dimensional arrangement of the atoms at the C20 position. The stereochemistry of the rest of the molecule, including the steroid nucleus and the digitoxose (B191001) sugar moieties, is retained from the parent digoxin molecule. In humans, the metabolic formation of this compound is stereospecific, with (20R)-dihydrodigoxin being the predominantly formed epimer.[3][4]

Below is a diagram illustrating the chemical structures of digoxin and its two dihydro-metabolites.

Caption: Chemical structures of Digoxin and its (20R) and (20S) this compound stereoisomers.

Physicochemical Properties

The physicochemical properties of the individual this compound stereoisomers have not been extensively reported in the literature. Most available data pertains to "this compound" as a mixture of diastereomers or are computationally predicted values.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C41H66O14 | [2] |

| Molecular Weight | 782.95 g/mol | [2] |

| Melting Point | 163 °C (for mixture) | [5] |

| XLogP3-AA (Predicted) | 1.8 | [2] |

| Hydrogen Bond Donor Count | 7 | [2] |

| Hydrogen Bond Acceptor Count | 14 | [2] |

| Rotatable Bond Count | 7 | [2] |

| Exact Mass | 782.445257 g/mol | [2] |

| Monoisotopic Mass | 782.445257 g/mol | [2] |

| Topological Polar Surface Area | 203 Ų | [2] |

| Heavy Atom Count | 55 | [2] |

| Complexity | 1390 | [2] |

Experimental Protocols

Formation of (20R)-Dihydrodigoxin by Microbial Reduction

The stereospecific formation of (20R)-dihydrodigoxin can be achieved through the microbial reduction of digoxin using the anaerobic bacterium Eubacterium lentum.[4]

Protocol for Microbial Reduction:

-

Culture Preparation: Cultivate Eubacterium lentum (e.g., ATCC 25559) in an appropriate anaerobic broth medium at 37°C.

-

Incubation with Digoxin: Introduce a solution of digoxin (dissolved in a suitable solvent like dimethylformamide) to the E. lentum culture to a final concentration of 10 µg/mL.

-

Incubation: Incubate the culture with digoxin anaerobically at 37°C for 24-48 hours. The conversion to this compound is typically complete within this timeframe.

-

Extraction: Centrifuge the culture to pellet the bacteria. Extract the supernatant containing the metabolite with an organic solvent such as methylene (B1212753) chloride.

-

Purification and Analysis: The extracted this compound can be further purified using chromatographic techniques and analyzed by HPLC to confirm the stereospecificity of the reduction.

Separation of this compound Stereoisomers by High-Performance Liquid Chromatography (HPLC)

The separation of the (20R) and (20S) epimers of this compound typically requires derivatization to enhance their chromatographic resolution, followed by HPLC analysis.

Protocol for HPLC Separation:

-

Derivatization:

-

To the dried extract of this compound, add a solution of 1-naphthoyl chloride in acetonitrile (B52724).

-

Add 4-dimethylaminopyridine (B28879) as a catalyst.

-

The reaction is carried out under an inert atmosphere (e.g., nitrogen) at approximately 50°C for 1 hour.

-

-

Chromatographic Conditions:

-

Column: A normal-phase silica (B1680970) column is often used.

-

Mobile Phase: A mixture of hexane, methylene chloride, and acetonitrile (e.g., in a 5:1:1 ratio) has been reported to be effective.[6]

-

Detection: A fluorescence detector is used to monitor the naphthoyl derivatives.

-

Flow Rate: A typical flow rate is around 2.2 mL/min.[6]

-

The following diagram illustrates the general workflow for the separation and identification of this compound stereoisomers.

Caption: General workflow for the analysis of this compound stereoisomers.

Spectroscopic Characterization

It is expected that the signals for H-17, H-21, and the methyl group at C-21 would show distinct chemical shifts and/or coupling patterns in the 1H NMR spectra of the (20R) and (20S) epimers. Similarly, the 13C NMR spectra would exhibit differences in the chemical shifts of C-17, C-20, C-21, and C-22.

The following diagram illustrates the relationship between the parent drug, its metabolic conversion, and the resulting stereoisomers.

Caption: Metabolic conversion of digoxin to its dihydro-metabolites.

Conclusion

The study of this compound and its stereoisomers highlights the critical role of stereochemistry in drug metabolism and pharmacology. The reduction of the lactone ring in digoxin leads to a loss of cardiotonic activity and the formation of two distinct epimers. The stereospecificity of this metabolic process in humans, favoring the (20R) isomer, has significant implications for understanding the pharmacokinetics and therapeutic monitoring of digoxin. The analytical methods outlined in this guide provide a framework for the separation and characterization of these important metabolites, enabling further research into their formation and physiological significance. A deeper understanding of the distinct properties of each stereoisomer will be crucial for a more complete picture of digoxin's fate in the body.

References

- 1. This compound | C41H66O14 | CID 92043458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB111675) - FooDB [foodb.ca]

- 3. Formation of [20R]-dihydrodigoxin from digoxin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reduction of digoxin to 20R-dihydrodigoxin by cultures of Eubacterium lentum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 20,22-Dihydrodigoxin | C41H66O14 | CID 70679118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound (Mixture of Diastereomers) | CymitQuimica [cymitquimica.com]

Dihydrodigoxin's Interaction with Na+/K+-ATPase: A Core Mechanism Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of dihydrodigoxin on the Na+/K+-ATPase, providing a comparative analysis with its parent compound, digoxin (B3395198). This compound, a metabolite of digoxin, exhibits a reduced affinity for the Na+/K+-ATPase, a critical factor influencing its pharmacological profile. This document outlines the fundamental principles of Na+/K+-ATPase inhibition by cardiac glycosides, details relevant experimental methodologies, and visualizes the associated signaling cascades.

Core Mechanism of Action: Inhibition of Na+/K+-ATPase

The primary molecular target of cardiac glycosides, including digoxin and its derivatives, is the Na+/K+-ATPase, an integral membrane protein essential for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane. This enzyme, also known as the sodium pump, actively transports three Na+ ions out of the cell and two K+ ions into the cell, a process fueled by the hydrolysis of ATP.

The catalytic cycle of the Na+/K+-ATPase involves transitions between two principal conformational states: E1, which has a high affinity for intracellular Na+, and E2, which has a high affinity for extracellular K+. Cardiac glycosides bind to the extracellular side of the α-subunit of the Na+/K+-ATPase, stabilizing the enzyme in the E2-P conformation, the phosphorylated state following Na+ transport. This stabilization inhibits the enzyme's pumping activity, leading to a cascade of intracellular events.

The inhibition of the Na+/K+-ATPase by this compound results in an increase in the intracellular Na+ concentration. This elevation of intracellular Na+ alters the electrochemical gradient that drives the Na+/Ca2+ exchanger (NCX). Consequently, the NCX operates in a reverse mode, reducing the extrusion of intracellular calcium (Ca2+) and leading to an increase in its cytosolic concentration. This elevation in intracellular Ca2+ is the cornerstone of the positive inotropic effect of cardiac glycosides on heart muscle.

A key structural difference between digoxin and this compound lies in the saturation of the lactone ring at the C17 position of the steroid core. In this compound, this lactone ring is saturated, which has been shown to result in a considerably lower affinity for the Na+/K+-ATPase compared to digoxin[1]. This reduced affinity is a critical determinant of its altered pharmacological activity.

Quantitative Data Summary

While specific quantitative binding data for this compound is scarce in the readily available literature, a comparative understanding can be gleaned from studies on digoxin and related derivatives. The saturation of the lactone ring, as seen in this compound, is known to significantly decrease the inhibitory potency of cardiac glycosides.

| Compound | Target | Parameter | Value | Reference |

| Digoxin | Porcine Cerebral Cortex Na+/K+-ATPase | IC50 | 0.23 µM | [2] |

| Digoxin | Rat Brain Microsomes (high affinity isoform) | IC50 | 2.5 x 10-8 M | [3] |

| Digoxin | Rat Brain Microsomes (low affinity isoform) | IC50 | 1.3 x 10-4 M | [3] |

| Digoxin | Na+/K+-ATPase | Kd | 2.8 ± 2 nM | [4] |

| (+)-17-epi-20,22-dihydro-21α-hydroxydigoxin (altered lactone ring) | Porcine Cerebral Cortex Na+/K+-ATPase | IC50 | 160.2 µM | [2] |

| This compound | Na+/K+-ATPase | Affinity | Considerably less than digoxin | [5] |

Table 1: Comparative inhibitory and binding data for digoxin and related compounds on Na+/K+-ATPase.

Signaling Pathways and Experimental Workflows

The interaction of cardiac glycosides with the Na+/K+-ATPase extends beyond simple ion pump inhibition, triggering a variety of intracellular signaling cascades. This "signalosome" function of the Na+/K+-ATPase can lead to the activation of several downstream pathways, including the Src kinase, transactivation of the Epidermal Growth Factor Receptor (EGFR), and the subsequent activation of the MAPK/ERK pathway.

Signaling Pathway of Na+/K+-ATPase Inhibition

Figure 1: Signaling cascade initiated by this compound binding to Na+/K+-ATPase.

Experimental Workflow: Na+/K+-ATPase Activity Assay

Figure 2: Workflow for determining the IC50 of this compound on Na+/K+-ATPase.

Experimental Workflow: [3H]-Ouabain Displacement Assay

Figure 3: Workflow for determining the binding affinity of this compound.

Detailed Experimental Protocols

Na+/K+-ATPase Activity Assay (Colorimetric)

This assay measures the activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Materials:

-

Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex or kidney)

-

Assay Buffer: 100 mM NaCl, 20 mM KCl, 5 mM MgCl₂, 50 mM Tris-HCl (pH 7.4)

-

ATP solution (e.g., 3 mM)

-

This compound stock solution (in DMSO) and serial dilutions

-

Ouabain (B1677812) solution (for determining Na+/K+-ATPase specific activity)

-

Malachite green reagent for phosphate detection

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the purified Na+/K+-ATPase enzyme.

-

Add varying concentrations of this compound to the wells of the microplate. Include control wells with no inhibitor and wells with a saturating concentration of ouabain to determine total and ouabain-insensitive ATPase activity, respectively.

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding the ATP solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

-

Stop the reaction by adding a stop solution (e.g., SDS or perchloric acid).

-

Add the malachite green reagent to each well to complex with the released inorganic phosphate.

-

Measure the absorbance at approximately 620-660 nm using a microplate reader.

-

Calculate the Na+/K+-ATPase-specific activity by subtracting the ouabain-insensitive activity from the total activity for each condition.

-

Plot the percentage of inhibition of Na+/K+-ATPase activity against the logarithm of the this compound concentration to determine the IC50 value.

[3H]-Ouabain Displacement Assay

This competitive binding assay is used to determine the binding affinity (Ki) of this compound for the Na+/K+-ATPase by measuring its ability to displace the radiolabeled cardiac glycoside, [3H]-ouabain.

Materials:

-

Membrane preparation containing Na+/K+-ATPase (e.g., from guinea pig heart or rat brain)

-

Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂

-

[3H]-ouabain

-

Unlabeled this compound stock solution and serial dilutions

-

Unlabeled ouabain (for determining non-specific binding)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

In a series of tubes, incubate the membrane preparation with a fixed concentration of [3H]-ouabain and varying concentrations of unlabeled this compound.

-

Include tubes for total binding (only [3H]-ouabain and membranes) and non-specific binding (membranes, [3H]-ouabain, and a high concentration of unlabeled ouabain).

-

Incubate the mixture at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific [3H]-ouabain binding against the logarithm of the this compound concentration to determine the IC50 value.

-

Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Measurement of Intracellular Calcium Concentration

This method utilizes fluorescent Ca2+ indicators to measure changes in intracellular Ca2+ concentration following the application of this compound.

Materials:

-

Cultured cells (e.g., cardiomyocytes, various cell lines)

-

Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Physiological salt solution (e.g., Hanks' Balanced Salt Solution)

-

This compound solution

-

Fluorescence microscope or plate reader with appropriate filters

Procedure:

-

Load the cultured cells with the fluorescent Ca2+ indicator by incubating them with the dye (e.g., Fura-2 AM) in a physiological salt solution for a specified time (e.g., 30-60 minutes) at 37°C. Pluronic F-127 can be used to aid in dye solubilization.

-

Wash the cells with the physiological salt solution to remove excess extracellular dye.

-

Allow time for the intracellular de-esterification of the AM ester form of the dye.

-

Mount the cells on a fluorescence microscope or place the plate in a fluorescence plate reader.

-

Record the baseline fluorescence intensity. For ratiometric dyes like Fura-2, this involves alternating excitation at two wavelengths (e.g., 340 nm and 380 nm) and measuring the emission at a single wavelength (e.g., 510 nm).

-

Add the this compound solution to the cells and continuously record the changes in fluorescence intensity over time.

-

The ratio of the fluorescence intensities at the two excitation wavelengths (for Fura-2) is proportional to the intracellular Ca2+ concentration. This ratio can be calibrated to provide an absolute concentration of intracellular Ca2+. For single-wavelength dyes like Fluo-4, the change in fluorescence intensity reflects the relative change in intracellular Ca2+.

Conclusion

This compound, a metabolite of digoxin, acts through the same primary mechanism of inhibiting the Na+/K+-ATPase. However, the saturation of its lactone ring significantly reduces its binding affinity for the enzyme compared to digoxin. This lower affinity is a key factor in its distinct pharmacological profile. The inhibition of the Na+/K+-ATPase by this compound leads to an increase in intracellular calcium, which underpins its potential (though weaker) inotropic effects. Furthermore, this interaction can trigger downstream signaling pathways, including the Src/EGFR/MAPK-ERK cascade, which may have broader cellular implications. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of this compound's interaction with the Na+/K+-ATPase and its cellular consequences, facilitating further research into its specific mechanism of action and potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dose-dependent reversal of digoxin-inhibited activity of an in vitro Na+K+ATPase model by digoxin-specific antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structures and characterization of digoxin- and bufalin-bound Na+,K+-ATPase compared with the ouabain-bound complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

Safety Operating Guide

Proper Disposal of Dihydrodigoxin: A Guide for Laboratory Professionals

Executive Summary

Dihydrodigoxin, a primary metabolite of digoxin (B3395198), requires careful handling and disposal due to the acute toxicity of its parent compound. While specific regulatory disposal guidelines for this compound are not explicitly defined in available resources, a conservative approach treating it as a potentially acute hazardous pharmaceutical waste is recommended to ensure personnel safety and environmental protection. This guide outlines a comprehensive, step-by-step procedure for the proper management and disposal of this compound waste generated in a research laboratory setting. The core principle of this procedure is to manage this compound as a hazardous waste, from the point of generation through to its final disposal by a licensed contractor.

Hazard Assessment and Rationale for Cautious Disposal

A complete Safety Data Sheet (SDS) with hazard classifications for this compound is not consistently available. However, its parent compound, digoxin, is well-characterized as a highly toxic substance. Safety Data Sheets for digoxin consistently include the following hazard statements:

-

H300: Fatal if swallowed.

-

H331: Toxic if inhaled.

-

H351: Suspected of causing cancer.

-

H373: May cause damage to organs through prolonged or repeated exposure.

Given the structural similarity and metabolic relationship between digoxin and this compound, it is prudent to handle this compound with the same level of caution. Under the Resource Conservation and Recovery Act (RCRA), pharmaceuticals that are acutely toxic are classified as "P-listed" hazardous wastes.[1][2][3][4] While digoxin itself is not explicitly on the P-list, its high acute toxicity warrants managing it, and by extension this compound, as an acute hazardous waste until a formal determination proves otherwise.

Key Disposal Considerations for this compound

The following table summarizes the critical parameters and recommended procedures for the disposal of this compound from a laboratory setting.

| Parameter | Guideline | Rationale & Sources |

| Waste Classification | Presumed Acutely Hazardous Pharmaceutical Waste. A formal hazardous waste determination by the institution's EHS department is mandatory.[5][6][7][8] | Based on the high acute toxicity of the parent compound, digoxin ("Fatal if swallowed").[9] This conservative approach ensures maximum safety and compliance. |

| Primary Disposal Route | Collection by a licensed hazardous waste disposal contractor. [10] | Acutely toxic wastes are prohibited from drain or regular trash disposal.[11] Professional handling and disposal, typically via incineration, are required. |

| Drain Disposal | Strictly Prohibited. [11] | Introduction of toxic pharmaceutical compounds into the sewer system can have adverse environmental impacts and is a regulatory violation. |

| Solid Waste (Trash) Disposal | Strictly Prohibited. | Due to its potential acute toxicity, this compound waste must not be placed in the regular solid waste stream. |

| Spill Cleanup | Absorb with inert, non-combustible material (e.g., vermiculite, sand). Collect in a sealed, labeled hazardous waste container. Decontaminate the area. | Prevents dispersal and exposure. Spill residues of acutely toxic substances are also considered hazardous waste. |

| Container Disposal | Empty containers that held this compound must be managed as hazardous waste. DO NOT triple rinse. [11] | Empty containers of P-listed or acutely toxic wastes are considered hazardous waste themselves unless properly decontaminated, which is often not feasible or recommended in a lab setting.[11] |

Experimental Protocol: Step-by-Step Disposal Procedure for this compound

This protocol provides a systematic approach to the safe handling and disposal of this compound waste in a laboratory.

1.0 Hazardous Waste Determination

1.1 Do not assume this compound is non-hazardous. 1.2 Contact your institution's Environmental Health and Safety (EHS) department. 1.3 Provide the EHS department with all available information on this compound, including its name, CAS number (if available), and any Safety Data Sheet (even if incomplete). 1.4 Request a formal hazardous waste determination and an assigned EPA waste code. Proceed with the following steps under the assumption it will be classified as hazardous.

2.0 Waste Segregation and Collection

2.1 Designate a specific hazardous waste container for all materials contaminated with this compound. This includes:

- Unused or expired this compound.

- Grossly contaminated personal protective equipment (PPE) such as gloves and disposable lab coats.

- Contaminated lab supplies (e.g., pipette tips, weighing boats, contaminated vials).

- Spill cleanup materials. 2.2 Do not mix this compound waste with other waste streams (e.g., solvents, biohazards, non-hazardous waste) unless approved by your EHS department.

3.0 Waste Containerization and Labeling

3.1 Select a waste container that is compatible with the waste type (e.g., a rigid, leak-proof container with a secure lid for solid waste). 3.2 Affix a "Hazardous Waste" label to the container before adding any waste. 3.3 On the label, clearly write:

- The words "Hazardous Waste".

- The full chemical name: "this compound".

- The accumulation start date (the date the first piece of waste is placed in the container).

- The specific hazard characteristics (e.g., "Acutely Toxic").

4.0 Storage (Satellite Accumulation Area)

4.1 Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[11] 4.2 The SAA must be under the control of the laboratory personnel. 4.3 Keep the waste container closed at all times, except when adding waste.[11] 4.4 Ensure the SAA is away from general traffic areas and drains. 4.5 Per RCRA regulations for acutely hazardous (P-listed) waste, you may not accumulate more than 1 quart of liquid or 1 kg of solid waste in the SAA.[11]

5.0 Arranging for Disposal

5.1 Once the waste container is full, or if you exceed the accumulation limits for acutely hazardous waste, arrange for a waste pickup. 5.2 Follow your institution's procedure for requesting a hazardous waste pickup from the EHS department. 5.3 Ensure all labeling is complete and accurate before the scheduled pickup. 5.4 The EHS department will then manage the waste for final disposal by a licensed hazardous waste contractor.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical relationships and procedural flow for the proper disposal of this compound.

References

- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]

- 2. Hazardous Waste: EPA P-List Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]

- 3. pwaste.com [pwaste.com]

- 4. actenviro.com [actenviro.com]

- 5. portal.ct.gov [portal.ct.gov]

- 6. eCFR :: 40 CFR 262.11 -- Hazardous waste determination and recordkeeping. [ecfr.gov]

- 7. Hazardous Waste Determination | Healthcare Environmental Resource Center (HERC) [hercenter.org]

- 8. in.gov [in.gov]

- 9. olivatherapeutics.com [olivatherapeutics.com]

- 10. lookchem.com [lookchem.com]

- 11. ehrs.upenn.edu [ehrs.upenn.edu]

Safeguarding Research: A Comprehensive Guide to Handling Dihydrodigoxin

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. Dihydrodigoxin, a primary metabolite of the cardiac glycoside digoxin, requires careful management in a laboratory setting. While specific safety data for this compound is limited, it is prudent to adhere to the comprehensive safety protocols established for its parent compound, digoxin, a substance known for its acute toxicity.[1] This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial to minimize the risk of exposure when handling this compound. The following table summarizes the recommended PPE.

| PPE Component | Specification | Purpose |

| Gloves | Chemically resistant, disposable nitrile gloves. Double gloving is recommended. | To prevent skin contact with the compound.[1] |

| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from potential splashes or airborne particles.[1] |

| Lab Coat/Gown | Long-sleeved, impermeable lab coat or gown with a solid front and tight-fitting cuffs. | To protect skin and clothing from contamination.[1] |

| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator should be used if there is a risk of inhaling dust or aerosols. | To prevent inhalation of hazardous particles. |

| Footwear | Closed-toe shoes. | To protect feet from spills. |

Operational Plan: A Step-by-Step Workflow for Safe Handling

A standardized operational procedure is essential for minimizing the risk of exposure and ensuring a safe laboratory environment.

Caption: A step-by-step workflow for the safe handling of this compound.

Emergency Procedures: Spill and Exposure Response

Accidents require a swift and informed response to mitigate potential harm.

Spill Response

In the event of a this compound spill, follow these steps:

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

-

Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel.

-

Don PPE: Wear appropriate PPE, including double gloves, a gown, eye protection, and respiratory protection.

-

Contain the Spill: For powder spills, gently cover with a damp absorbent pad to avoid raising dust.[2] For liquid spills, use absorbent pads to contain the spill.[2]

-

Clean the Spill:

-

Decontaminate: Thoroughly decontaminate the area and any equipment used.

-

Dispose: Dispose of all contaminated materials as hazardous waste according to institutional guidelines.[3]

Exposure Response

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration and seek immediate medical attention.[4][5] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[4][5] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4][5] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4][5] |

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

-

Waste Collection: All disposable materials that have come into contact with this compound, including gloves, gowns, and cleaning materials, should be collected in a clearly labeled, sealed container for hazardous waste.

-

Disposal Route: Dispose of surplus and non-recyclable products via a licensed waste disposal contractor.[6] Do not allow the substance to enter drains or watercourses.[6]

-

Container Disposal: Empty containers may retain product residue and should be treated as hazardous waste.

-

Regulations: Adhere to all local, state, and federal regulations for the disposal of hazardous chemical waste.[7][8]

By implementing these comprehensive safety and handling protocols, researchers and scientists can effectively mitigate the risks associated with handling this compound, fostering a safe and productive laboratory environment.

References

- 1. nj.gov [nj.gov]

- 2. youtube.com [youtube.com]

- 3. Instructions for Cleaning Spills of Liquid Hazardous Drugs | Duke OESO [safety.duke.edu]

- 4. 20,22-Dihydrodigoxin Safety Data Sheets(SDS) lookchem [lookchem.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. benchchem.com [benchchem.com]

- 7. orf.od.nih.gov [orf.od.nih.gov]

- 8. nems.nih.gov [nems.nih.gov]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.